

### MF266-1 CAS number and chemical information

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An In-depth Technical Guide to MF266-1: A Selective EP1 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**MF266-1** is a potent and selective antagonist of the E prostanoid receptor 1 (EP1), a G-protein coupled receptor implicated in a variety of physiological and pathological processes. With a CAS number of 848188-14-1, **MF266-1** serves as a critical tool for investigating the role of the EP1 receptor in conditions such as pain, inflammation, and cancer. This document provides a comprehensive overview of the chemical information, mechanism of action, and potential therapeutic applications of **MF266-1**, tailored for professionals in biomedical research and drug development.

### **Chemical Information**

At present, detailed public information regarding the specific chemical structure, molecular formula, molecular weight, and other physicochemical properties of **MF266-1** is limited. The compound is identified by its Chemical Abstracts Service (CAS) number:

| Property   | Value       |
|------------|-------------|
| CAS Number | 848188-14-1 |

Further detailed characterization of its chemical properties is pending public disclosure from suppliers or patent literature.



### **Mechanism of Action**

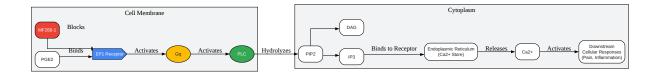
**MF266-1** functions as a selective antagonist for the E prostanoid receptor 1 (EP1). The EP1 receptor is one of four subtypes of receptors for prostaglandin E2 (PGE2), a key inflammatory mediator. The binding of PGE2 to the EP1 receptor, which is coupled to the Gq alpha subunit of heterotrimeric G proteins, initiates a signaling cascade that results in an increase in intracellular calcium concentration.

**MF266-1** competitively binds to the EP1 receptor, thereby blocking the binding of its endogenous ligand, PGE2. This antagonism prevents the activation of downstream signaling pathways.

### **Signaling Pathways**

The primary signaling pathway initiated by EP1 receptor activation is the Gq/Phospholipase C (PLC) pathway. Upon PGE2 binding, the activated Gq protein stimulates PLC, which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. The resulting increase in intracellular calcium concentration activates various downstream effectors, including protein kinase C (PKC) and calmodulin-dependent kinases, which mediate the physiological responses associated with EP1 activation.

By blocking this initial step, **MF266-1** effectively inhibits the entire downstream cascade, mitigating the effects of PGE2-mediated EP1 receptor activation.





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Figure 1: Simplified signaling pathway of the EP1 receptor and the inhibitory action of **MF266- 1**.

### **Quantitative Data**

**MF266-1** exhibits high affinity for the EP1 receptor, as demonstrated by its low nanomolar inhibition constant (Ki).

| Parameter         | Value  | Reference |
|-------------------|--------|-----------|
| Ki (EP1 Receptor) | 3.8 nM | [1]       |

This high affinity underscores the potency of **MF266-1** as a selective EP1 antagonist. It also shows moderate selectivity for the thromboxane A2 receptor (TP).

### **Potential Therapeutic Applications**

The antagonism of the EP1 receptor by compounds like **MF266-1** holds therapeutic promise in a range of diseases where PGE2-mediated signaling is pathogenic.

- Pain and Inflammation: The EP1 receptor is known to be involved in the sensitization of sensory neurons and the promotion of inflammatory responses. By blocking this receptor,
  MF266-1 could potentially serve as a potent analgesic and anti-inflammatory agent,
  particularly in the context of arthritis.[1]
- Cancer: PGE2 has been shown to promote the proliferation, migration, and survival of various cancer cells. Targeting the EP1 receptor may therefore represent a viable strategy for cancer therapy.
- Neurological Disorders: EP1 receptor activation has been linked to excitotoxic neuronal death. Antagonism of this receptor could offer neuroprotective effects in conditions such as stroke and neurodegenerative diseases.

# **Experimental Protocols**



While specific experimental protocols for **MF266-1** are not widely published, its function as an EP1 antagonist lends itself to a variety of standard pharmacological assays. The following are generalized protocols that can be adapted for the evaluation of **MF266-1**.

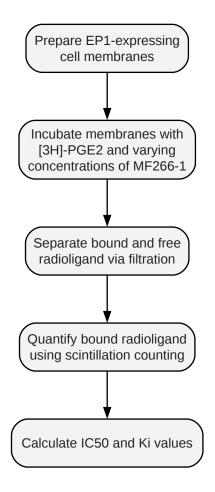
### **EP1 Receptor Binding Assay**

This assay is designed to determine the affinity of a test compound for the EP1 receptor.

#### Methodology:

- Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human EP1 receptor.
- Radioligand Binding: Incubate the cell membranes with a known concentration of a radiolabeled EP1 receptor agonist or antagonist (e.g., [3H]-PGE2).
- Competition: Perform competitive binding experiments by adding increasing concentrations of MF266-1 to the incubation mixture.
- Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
- Detection: Quantify the amount of bound radioligand using liquid scintillation counting.
- Data Analysis: Determine the IC50 value of MF266-1 (the concentration that inhibits 50% of radioligand binding) and subsequently calculate the Ki value using the Cheng-Prusoff equation.





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Figure 2: Workflow for an EP1 receptor binding assay.

## **Intracellular Calcium Mobilization Assay**

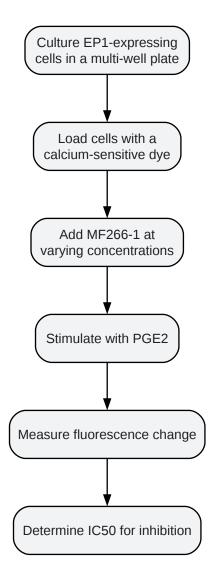
This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium.

#### Methodology:

- Cell Culture: Culture a cell line stably expressing the human EP1 receptor in a multi-well plate.
- Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Compound Addition: Add varying concentrations of MF266-1 to the wells and incubate.



- Agonist Stimulation: Stimulate the cells with a known EP1 receptor agonist (e.g., PGE2).
- Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
- Data Analysis: Determine the ability of **MF266-1** to inhibit the agonist-induced calcium flux and calculate its potency (IC50).



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Figure 3: Workflow for an intracellular calcium mobilization assay.

### Conclusion



**MF266-1** is a valuable pharmacological tool for the investigation of EP1 receptor signaling. Its high potency and selectivity make it an ideal candidate for preclinical studies aimed at validating the EP1 receptor as a therapeutic target for a variety of diseases. Further research is warranted to fully elucidate its therapeutic potential and to characterize its pharmacokinetic and pharmacodynamic properties in vivo.

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### References

- 1. Ca2+ mobilization assays in GPCR drug discovery PubMed [pubmed.ncbi.nlm.nih.gov]
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